CA-5f

Übersicht

Beschreibung

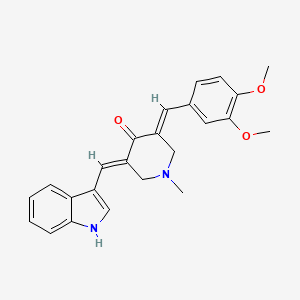

CA-5f (chemical name: (3E,5E)-3-(3,4-dimethoxybenzylidene)-5-[(1H-indol-3-yl)methylene]-1-methylpiperidin-4-one) is a synthetic curcumin analog identified as a late-stage autophagy inhibitor with potent antitumor activity, particularly against non-small cell lung cancer (NSCLC) . It functions by blocking autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and subsequent cell death via reactive oxygen species (ROS)-mediated apoptosis and necrosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CA-5f is synthesized through a series of chemical reactions involving curcumin analogs. The synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 1-methylpiperidin-4-one, followed by the addition of (1H-indol-3-yl)methylene . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out under controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in laboratory settings for research purposes. The process involves high-performance liquid chromatography (HPLC) to ensure a purity of at least 99% .

Analyse Chemischer Reaktionen

Key Biochemical Reactions and Mechanisms

CA-5f modulates cellular processes via two primary pathways:

Autophagy Inhibition

This compound blocks autophagosome-lysosome fusion without altering lysosomal pH or hydrolytic function .

- Mechanism : Downregulates cytoskeletal proteins (e.g., ACTN4, MYH9) and membrane trafficking proteins (RAB5A, VPS35), impairing vesicle transport .

- Critical Data :

Reactive Oxygen Species (ROS) Induction

At cytotoxic concentrations (≥20 μM), this compound elevates mitochondrial ROS, triggering apoptosis in cancer cells .

- Key Findings :

Cytotoxic and Anti-Invasive Effects

This compound exhibits selective toxicity against cancer cells:

Cytotoxicity Profile

| Cell Line | IC₅₀ (48 h) | Normal Cell Toxicity (HUVECs) | Source |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 20 μM | Minimal at ≤10 μM | |

| A549 (NSCLC) | 15 μM | IC₅₀ >50 μM |

Invasion Suppression

Proteomic Impact

A proteomic screen identified 144 differentially expressed proteins in this compound-treated cells :

Top Affected Pathways

| Pathway | Proteins Downregulated | Functional Outcome |

|---|---|---|

| Cytoskeleton organization | ACTN4, MYH9, TUBB | Impaired vesicle trafficking |

| Membrane trafficking | RAB5A, VPS35, CLTC | Disrupted autophagosome maturation |

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

-

Non-Small Cell Lung Cancer (NSCLC) :

- CA-5f demonstrates potent cytotoxicity against A549 NSCLC cells while exhibiting low toxicity towards normal human umbilical vein endothelial cells (HUVECs) .

- In vivo studies have shown that this compound effectively suppresses the growth of A549 lung cancer xenografts, indicating its potential as a therapeutic agent for NSCLC with excellent tolerance in animal models .

- Triple-Negative Breast Cancer (TNBC) :

Autophagy Modulation

This compound serves as a valuable tool for studying the molecular mechanisms of autophagy. By modulating autophagic flux, researchers can better understand the role of autophagy in various diseases beyond cancer, including neurodegenerative disorders and metabolic syndromes. The compound's ability to selectively inhibit late-stage autophagy offers insights into therapeutic strategies targeting this pathway .

Case Study 1: NSCLC Treatment

A study evaluated the effects of this compound on A549 NSCLC cells through various assays including western blotting and immunofluorescence. Results indicated that this compound significantly inhibited autophagic flux and induced apoptosis without affecting lysosomal function. The findings support its potential as a novel therapeutic agent for NSCLC .

Case Study 2: Inhibition of TNBC Invasiveness

In another investigation, this compound was shown to reduce the invasive capabilities of triple-negative breast cancer cells by targeting specific proteins involved in cell migration and invasion. This study highlights this compound's dual role as both an autophagy inhibitor and an anti-invasive agent, positioning it as a promising candidate for further development in breast cancer therapies .

Data Tables

| Application Area | Effect | Cell Type/Model | Mechanism |

|---|---|---|---|

| Non-Small Cell Lung Cancer | Cytotoxicity against A549 cells | A549 NSCLC Cells | Inhibition of autophagosome-lysosome fusion |

| Triple-Negative Breast Cancer | Reduced invasiveness | TNBC Cells | Downregulation of urokinase-type plasminogen activator |

| Autophagy Research | Modulation of autophagic flux | Various | Inhibition of late-stage autophagy |

Wirkmechanismus

CA-5f exerts its effects by inhibiting the fusion of autophagosomes with lysosomes, thereby blocking the autophagic flux . This inhibition leads to the accumulation of autophagosomes and increased levels of LC3B-II and SQSTM1 proteins . The compound also induces apoptosis in cancer cells by increasing the production of mitochondrial-derived reactive oxygen species (ROS) . The molecular targets of this compound include cytoskeletal and membrane vesicle trafficking proteins .

Vergleich Mit ähnlichen Verbindungen

Key Features of CA-5f :

- Selective cytotoxicity: Strong antitumor effects on NSCLC cells (e.g., A549, H157, H358) with minimal toxicity to normal cells (e.g., HUVECs, BEAS-2B) .

- In vivo efficacy: Reduces tumor volume by ~75% in A549 xenograft models with excellent tolerability in mice .

- Mechanistic uniqueness : Targets cytoskeletal and membrane-trafficking proteins (e.g., DNM2, MYO1E), disrupting autophagic flux without altering lysosomal function .

Curcumin Analogs

EF24

- Mechanism : Induces mitochondrial ROS accumulation, triggering apoptosis. Unlike this compound, EF24 promotes autophagy as a survival mechanism .

- Efficacy : Effective against NSCLC but lacks selective cytotoxicity for cancer cells .

- Clinical limitation : Autophagy induction may reduce therapeutic efficacy in resistant tumors.

MS13

- Mechanism : Targets PI3K-AKT and MAPK pathways, inducing apoptosis across multiple cancers (colon, prostate, glioblastoma) .

- Scope : Broader anticancer activity but less specific to NSCLC compared to this compound .

HBC (Hydrazinobenzoylcurcumin) & BDMC (Bisdemethoxycurcumin)

- Mechanism : Accumulate LC3B-II and induce autophagic cell death in A549 cells .

- Limitation : Unlike this compound, their effects depend on lysosomal dysfunction, increasing toxicity risks .

CUR5g

- Mechanism : Late-stage autophagy inhibitor with synergy with cisplatin.

- Efficacy : At 10 µM, CUR5g combined with cisplatin outperforms this compound in cytotoxicity .

- Advantage : Enhanced therapeutic window in combination therapies .

Natural Product-Derived Autophagy Inhibitors

Ginsenoside Ro

- Mechanism : Blocks autophagosome-lysosome fusion via the ESR2-NCF1-ROS pathway .

- Application : Sensitizes esophageal cancer to 5-fluorouracil, unlike this compound’s NSCLC focus .

Berberine & Elaiophylin

- Mechanism : Impair autophagic flux but lack specificity for late-stage inhibition .

- Toxicity : Higher off-target effects compared to this compound .

Pharmacological Autophagy Inhibitors

Chloroquine (CQ) & Hydroxychloroquine (HCQ)

- Mechanism : Lysosomotropic agents that elevate lysosomal pH, inhibiting CTSB/CTSD .

- Limitation : Broader toxicity due to lysosomal dysfunction, unlike this compound’s targeted mechanism .

Bafilomycin A1

- Mechanism : V-ATPase inhibitor blocking lysosomal acidification .

- Drawback: Non-selective cytotoxicity limits clinical use .

Table 1. Comparative Overview of this compound and Key Analogs

| Compound | Autophagy Stage Targeted | Mechanism of Action | Selectivity for Cancer Cells | Key Advantages | Limitations |

|---|---|---|---|---|---|

| This compound | Late-stage | Blocks autophagosome-lysosome fusion | High (NSCLC-specific) | Preserves lysosomal function; low toxicity | Limited data in non-NSCLC cancers |

| EF24 | Early-stage | Induces ROS; promotes autophagy | Moderate | Broad cytotoxicity | Autophagy induction reduces efficacy |

| CUR5g | Late-stage | Synergizes with cisplatin | High | Superior in combination therapies | Requires co-administration |

| Chloroquine | Late-stage | Lysosomal pH disruption | Low | Well-characterized | High toxicity; non-specific |

| Ginsenoside Ro | Late-stage | ESR2-NCF1-ROS pathway | Moderate (esophageal cancer) | Chemosensitization potential | Narrower cancer focus |

Biologische Aktivität

CA-5f is a compound recognized for its significant role as a late-stage autophagy inhibitor. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in cancer research.

This compound primarily functions by inhibiting the fusion of autophagosomes with lysosomes, a crucial step in the autophagic process. This inhibition leads to an accumulation of autophagosomes in the cell, which can be observed through the increased levels of LC3B-II and SQSTM1 proteins. Specifically, studies have shown that this compound treatment results in:

- Increased LC3B-II Levels : This marker indicates enhanced autophagosome formation but also suggests disrupted autophagic flux, as seen in both A549 lung cancer cells and HUVECs (human umbilical vein endothelial cells) .

- Elevated SQSTM1 Levels : The increase in SQSTM1 protein levels further supports the notion that this compound impairs autophagic degradation rather than enhancing autophagy itself .

Western Blot Analysis

Western blotting was utilized to assess the levels of various proteins involved in autophagy regulation. Notably:

- No Significant Change : Proteins such as PIK3C3, ATG5, and phospho-mTOR showed no significant differences between control and this compound-treated cells, indicating that this compound does not affect early autophagy signaling pathways .

Proteomic Analysis

A comprehensive proteomic analysis identified 3,074 non-redundant proteins in HUVECs treated with this compound. Among these, 144 differentially expressed proteins were selected for further analysis based on their functional clustering and pathway enrichment. The results indicated that this compound predominantly affects proteins related to:

- Cytoskeletal Dynamics

- Membrane Trafficking

- Vesicle-Mediated Transport

These findings suggest that this compound's inhibitory effects on autophagy may stem from its impact on cytoskeletal and membrane trafficking proteins essential for autophagosome-lysosome fusion .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity | Observation |

|---|---|

| Inhibition of Autophagosome-Lysosome Fusion | Increased LC3B-II and SQSTM1 levels; impaired autophagic flux |

| No Impact on Early Autophagy Signaling | No significant changes in PIK3C3, ATG5, or phospho-mTOR levels |

| Proteomic Changes | Affects cytoskeletal and membrane trafficking proteins |

Case Studies and Research Implications

Research involving this compound has highlighted its potential as an anticancer agent. In vivo studies demonstrated that this compound administration (40 mg/kg, intraperitoneally every two days for up to 30 days) was well tolerated and effectively inhibited tumor growth in nude mice bearing A549 lung cancer cells . This suggests that targeting late-stage autophagy could be a promising therapeutic strategy for treating certain cancers.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CA-5f inhibits autophagy?

this compound specifically blocks the fusion of autophagosomes with lysosomes, leading to accumulation of LC3B-II and SQSTM1/p62 proteins. This was confirmed via Western blot, fluorescence microscopy (e.g., mRFP-GFP-LC3B tandem assays), and transmission electron microscopy (TEM) showing increased autophagosome numbers . Unlike chloroquine (CQ), this compound does not alter lysosomal pH or impair lysosomal enzyme activity (e.g., CTSB and CTSD activity assays) .

Q. What experimental models are used to validate this compound's antitumor effects?

- In vitro: Non-small cell lung cancer (NSCLC) A549 cells and normal human umbilical vein endothelial cells (HUVECs) are treated with this compound to assess cytotoxicity (via RTCA, colony formation, and LDH assays) and apoptosis (flow cytometry for Annexin V/PI staining and PARP1 cleavage) .

- In vivo: Balb/c nude mice with A549 xenografts are administered this compound (40 mg/kg, intravenous) to monitor tumor volume, weight, and protein markers (LC3B-II, SQSTM1) in excised tumors .

Q. How is this compound's specificity for cancer cells evaluated?

Comparative cytotoxicity assays between A549 (cancer) and HUVECs (normal) reveal that this compound induces apoptosis and necrosis in cancer cells at lower concentrations (e.g., 20 μM) while sparing normal cells. ROS scavenger (NAC) experiments confirm that this compound’s cytotoxicity in A549 is ROS-dependent .

Advanced Research Questions

Q. How can researchers resolve contradictions in LC3B-II accumulation data when studying this compound?

Increased LC3B-II levels may indicate either enhanced autophagosome formation or impaired degradation. To differentiate, co-treatment with early-stage inhibitors (3-MA, Wortmannin) or late-stage inhibitors (CQ, Bafilomycin A1) is used. This compound’s LC3B-II accumulation persists with early inhibitors but is abolished with late inhibitors, confirming its role in blocking autophagosome-lysosome fusion .

Q. What methodologies are critical for assessing this compound's impact on lysosomal function?

- LysoTracker Red/GFP-LC3B colocalization: Demonstrates reduced fusion events under this compound treatment .

- Lysosomal pH monitoring: Acridine Orange (AO) staining and LysoSensor probes confirm this compound does not alter lysosomal acidity .

- Enzyme activity assays: Fluorometric analysis of lysosomal proteases (CTSB, CTSD) confirms retained enzymatic activity .

Q. How can this compound's differential toxicity toward cancer cells be leveraged in experimental design?

Researchers can combine this compound with autophagy-inducing chemotherapies (e.g., cisplatin) to exploit cancer cell vulnerability. Synergy assays (e.g., Chou-Talalay method) and ROS modulation (via NAC) help validate combinatorial effects .

Q. What are the limitations of current this compound studies, and how can they be addressed?

- Limitations: Most studies focus on NSCLC; broader cancer type validation is needed. Long-term toxicity and pharmacokinetics in vivo remain underexplored.

- Solutions: Expand to PDX (patient-derived xenograft) models and multi-omics profiling (e.g., proteomics of this compound-treated tumors) to identify resistance mechanisms .

Q. How should researchers design experiments to evaluate this compound's translational potential?

- Dose optimization: Perform pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models to establish safe dosing windows.

- Biomarker identification: Use LC3B-II/SQSTM1 levels in tumor biopsies as surrogate markers of autophagy inhibition .

- Combinatorial trials: Test this compound with immune checkpoint inhibitors (e.g., anti-PD1) to assess enhanced antitumor immunity .

Q. Methodological Guidance

- Protein Analysis: Use Western blot with antibodies against LC3B-II, SQSTM1, and cleaved PARP1. Include lysosomal markers (LAMP1) to confirm fusion blockade .

- ROS Detection: Employ DCFDA or MitoSOX probes in flow cytometry to quantify this compound-induced ROS .

- In Vivo Validation: Monitor tumor growth via caliper measurements and IVIS imaging. Perform TUNEL assays on excised tumors to quantify apoptosis .

Eigenschaften

IUPAC Name |

(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOLPDWVAMBMQN-UBIAKTOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.